REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[NH2:6][C:7]1[CH:16]=[CH:15][C:10]([O:11][CH2:12][CH:13]=[CH2:14])=[CH:9][CH:8]=1>N1C=CC=CC=1>[CH2:12]([O:11][C:10]1[CH:15]=[CH:16][C:7]([NH:6][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:8][CH:9]=1)[CH:13]=[CH2:14]
|
Name
|
|
Quantity
|
5.06 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
8.11 g
|
Type
|
reactant
|
Smiles
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NC1=CC=C(OCC=C)C=C1
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
The mixture was stirred for 72 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The organic phase was washed with cold 1N HCl
|
Type
|
EXTRACTION
|
Details
|
was then extracted with 1N NaOH solution
|
Type
|
CUSTOM
|
Details
|
the product (9.05 g, 73%) precipitated out as a white solid
|
Reaction Time |
72 h |
Name
|
|
Type
|
|
Smiles
|
C(C=C)OC1=CC=C(C=C1)NS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |